molecular formula C15H12F3NO B262039 N-(2-methylphenyl)-4-(trifluoromethyl)benzamide

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide

Katalognummer B262039
Molekulargewicht: 279.26 g/mol
InChI-Schlüssel: NWTPVFHELMIDRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Wirkmechanismus

The mechanism of action of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and transcription factors, which regulate gene expression. This results in the activation of genes that are involved in various cellular processes, such as cell differentiation, apoptosis, and immune response. In addition, N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic pockets, thereby preventing their self-assembly into toxic oligomers and fibrils.
Biochemical and Physiological Effects
N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the promotion of neurite outgrowth and synaptogenesis in neurons, and the suppression of inflammatory cytokine production in immune cells. These effects are mediated by the activation of specific genes and signaling pathways, such as the p53 pathway, the Bcl-2 family of proteins, and the NF-kappaB pathway.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity as an HDAC inhibitor, its low toxicity and good solubility in aqueous and organic solvents, and its ability to cross the blood-brain barrier and target the central nervous system. However, it also has some limitations, such as its relatively low stability under acidic and basic conditions, its susceptibility to oxidation and hydrolysis, and its potential for off-target effects on other enzymes and proteins.

Zukünftige Richtungen

There are several future directions for the research and development of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide, including the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use, the identification of novel HDAC isoform-specific inhibitors with improved selectivity and efficacy, the elucidation of the molecular mechanisms underlying its anti-cancer, neuroprotective, and anti-inflammatory effects, and the exploration of its potential applications in other fields, such as materials science and catalysis.

Synthesemethoden

The synthesis of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide involves the reaction between 2-methylbenzoic acid and 4-(trifluoromethyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an inert solvent, such as dichloromethane or tetrahydrofuran, for several hours. The resulting product is then purified by column chromatography, yielding N-(2-methylphenyl)-4-(trifluoromethyl)benzamide as a white solid.

Wissenschaftliche Forschungsanwendungen

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been identified as a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which play a critical role in regulating gene expression and cell differentiation. HDAC inhibitors have shown promising results in the treatment of various cancers, neurodegenerative diseases, and inflammatory disorders. N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of the disease.

Eigenschaften

Produktname

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide

Molekularformel

C15H12F3NO

Molekulargewicht

279.26 g/mol

IUPAC-Name

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H12F3NO/c1-10-4-2-3-5-13(10)19-14(20)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3,(H,19,20)

InChI-Schlüssel

NWTPVFHELMIDRH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.